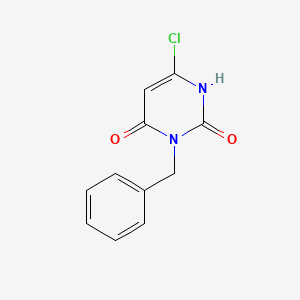

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-9-6-10(15)14(11(16)13-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFWAEIVJCCLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359091 | |

| Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5759-76-2 | |

| Record name | 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine 2,4 Dione Scaffolds in Modern Heterocyclic Chemistry

The pyrimidine-2,4-dione ring system is a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets. This versatility has made pyrimidine-2,4-dione and its derivatives a cornerstone of drug discovery and development. The inherent biological significance of this scaffold stems from its close structural relationship to the nucleobases uracil (B121893) and thymine, which are fundamental components of nucleic acids.

The broad spectrum of pharmacological activities associated with pyrimidine-2,4-dione derivatives is extensive and well-documented. Researchers have successfully synthesized and investigated numerous analogues that exhibit a wide array of therapeutic properties, including:

Anticancer activity: Many pyrimidine-2,4-dione derivatives have been shown to possess potent antitumor properties. Their mechanism of action often involves the inhibition of critical enzymes involved in DNA biosynthesis, such as thymidylate synthetase and dihydrofolate reductase, thereby impeding the proliferation of cancer cells.

Antiviral activity: The structural similarity to natural nucleobases allows some pyrimidine-2,4-dione derivatives to act as inhibitors of viral enzymes like reverse transcriptase, a key target in the treatment of HIV.

Antimicrobial activity: This class of compounds has also demonstrated efficacy against various bacterial and fungal strains, contributing to the search for new antibiotics to combat drug-resistant pathogens.

Anti-inflammatory activity: More recent research has explored the potential of pyrimidine-2,4-dione derivatives as anti-inflammatory agents, with some compounds showing potent antagonism of the P2X7 receptor, a key player in the inflammatory response. nih.gov

The continued interest in this scaffold is driven by the potential for diverse chemical modifications at various positions of the pyrimidine (B1678525) ring, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.

Contextualizing 3 Benzyl 6 Chloro 1h Pyrimidine 2,4 Dione Within Uracil and Barbituric Acid Derivatives

To fully appreciate the scientific context of 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione, it is essential to understand its relationship with two closely related and historically significant classes of compounds: uracil (B121893) and barbituric acid.

The core of this compound is structurally analogous to uracil , which is chemically named pyrimidine-2,4(1H,3H)-dione. Uracil is one of the four nucleobases in the nucleic acid RNA, where it pairs with adenine. This fundamental biological role has made uracil and its derivatives a major focus of research, particularly in the development of anticancer and antiviral drugs that can interfere with nucleic acid synthesis. This compound can be considered a derivative of uracil, featuring a benzyl (B1604629) group at the N3 position and a chlorine atom at the C6 position.

Barbituric acid , or 2,4,6(1H,3H,5H)-pyrimidinetrione, is another closely related parent compound. While not pharmacologically active itself, it is the parent compound of barbiturate (B1230296) drugs, which have a long history of use as central nervous system depressants. acs.org In the realm of chemical synthesis, barbituric acid and its derivatives often serve as versatile starting materials for the preparation of a wide range of pyrimidine-2,4-diones. For instance, the synthesis of certain pyrimidine-2,4-dione derivatives can be achieved through reactions involving barbituric acid. nih.gov

The following table provides a structural comparison of these related compounds:

| Compound Name | Core Structure | Key Substituents |

| Barbituric Acid | Pyrimidine-2,4,6-trione | Carbonyl group at C6 |

| Uracil | Pyrimidine-2,4-dione | Hydrogen at C5 and C6 |

| This compound | Pyrimidine-2,4-dione | Benzyl group at N3, Chlorine at C6 |

Research Trajectories for Chlorinated and N Substituted Pyrimidine 2,4 Diones

Direct Synthesis of this compound

A plausible and direct synthetic approach to this compound can be conceptualized through a two-step process starting from a pre-formed pyrimidine (B1678525) ring. This method leverages the reactivity of 6-chlorouracil (B25721), a common starting material in pyrimidine chemistry.

The initial step involves the N-alkylation of 6-chlorouracil with benzyl bromide. In this reaction, the nitrogen at the N3 position of the uracil ring acts as a nucleophile, displacing the bromide from benzyl bromide. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), to facilitate the deprotonation of the uracil nitrogen.

Following the successful benzylation at the N3 position, the resulting intermediate, 3-benzyl-6-chlorouracil, is the target compound. A general precedent for this type of reaction involves condensing 3-substituted-6-chlorouracil with various amines by heating the mixture. researchgate.net While this reference focuses on substitution at the C6 position, the initial N-alkylation of the 6-chlorouracil scaffold is a fundamental step in building such molecules.

An alternative pathway could involve the initial synthesis of 3-benzylbarbituric acid, which is then subjected to chlorination at the C6 position using a chlorinating agent like phosphorus oxychloride.

General Synthetic Strategies for Pyrimidine-2,4-dione Ring Systems

The pyrimidine-2,4-dione (uracil) core is a cornerstone of heterocyclic chemistry, and numerous methods have been developed for its construction and functionalization. These strategies are broadly applicable and provide the foundation for synthesizing a diverse library of derivatives, including N-benzylated and C6-chlorinated analogues.

Multicomponent Reactions (MCRs) for Diverse Pyrimidine-2,4-dione Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single pot. bohrium.comnih.gov For pyrimidine-2,4-dione systems, particularly those fused with other rings like pyran, MCRs are well-established. nih.govrsc.org A common MCR strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a barbituric acid or N-substituted barbituric acid derivative. nih.govrsc.org

The reaction mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. nih.govnih.gov This is followed by a Michael addition of the barbituric acid derivative to the resulting electron-deficient alkene. nih.govnih.gov The final step involves an intramolecular cyclization and dehydration to yield the fused pyrimidine-dione product. rsc.org Various catalysts, including sulfonic acid nanoporous silica (B1680970) and L-proline, have been employed to facilitate these reactions under different conditions, such as solvent-free heating or microwave irradiation. nih.gov

Table 1: Examples of Catalysts and Conditions for MCRs in Pyrimidine-dione Synthesis

| Catalyst/Condition | Reactants | Product Type |

|---|---|---|

| Sulfonic acid nanoporous silica (SBA-Pr-SO3H), heat | Aromatic aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine dione (B5365651) nih.gov |

| L-proline, room temperature | Aromatic aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine dione nih.gov |

| Diammonium hydrogen phosphate | Aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine dione nih.gov |

Cyclization Reactions in the Formation of Pyrimidine-2,4-diones

The most fundamental and widely used method for constructing the pyrimidine ring involves the cyclization of acyclic precursors. bu.edu.eg This strategy typically involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment. bu.edu.eg

Common N-C-N fragments include urea (B33335), thiourea, guanidine, and amidines. The three-carbon component is a 1,3-bifunctional compound, such as a β-dicarbonyl compound or its synthetic equivalent. bu.edu.eg For instance, the reaction of urea with cyanoacetic acid in acetic anhydride, followed by treatment with sodium hydroxide, yields 6-aminopyrimidine-2,4-dione. medwinpublishers.com Similarly, copper-catalyzed cycloaddition reactions of alkynes with amidines and carbon dioxide can produce pyrimidones. mdpi.com More complex, fused pyrimidine systems can also be formed through intramolecular cyclization of suitably functionalized intermediates. rsc.orgrsc.org

Nucleophilic Displacement Reactions on Halogenated Pyrimidine Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pre-formed pyrimidine rings, especially those bearing halogen substituents. nih.govacs.org Halogens, such as chlorine, at the C2, C4, or C6 positions of the pyrimidine ring are excellent leaving groups and can be displaced by a variety of nucleophiles.

This methodology is particularly effective for introducing nitrogen-based substituents. For example, sequential SNAr reactions on 2,4,6-trichloropyrimidine (B138864) with orthogonally protected amino groups of peptides can be used to synthesize macrocyclic peptidomimetics. nih.govacs.org The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogens. youtube.com Attack is regioselectively favored at the C2 and C4/C6 positions because the resulting anionic intermediate (a Meisenheimer-like complex) can be stabilized by delocalizing the negative charge onto an electronegative nitrogen atom. nih.govechemi.com

Condensation Reactions Involving Active Methylene Compounds and Nitrogen Sources

The condensation of active methylene compounds with nitrogen-containing reagents is a classic and versatile method for pyrimidine synthesis. An active methylene group is a CH₂ group flanked by two electron-withdrawing groups, making its protons acidic and the carbon nucleophilic.

A key example is the synthesis of 6-aminopyrimidine-2,4-diones from the reaction of urea (the nitrogen source) with cyanoacetic acid (the active methylene compound) in the presence of acetic anhydride. medwinpublishers.com Another instance involves the condensation of diethyl malonate with two molecules of trifluoroacetonitrile (B1584977) to furnish a substituted pyrimidine. bu.edu.eg This approach provides a reliable route to pyrimidine-2,4-diones with a variety of substituents at the C5 and C6 positions, depending on the choice of the active methylene precursor.

Functionalization of Pre-formed Pyrimidine Rings

Beyond nucleophilic substitution, pre-existing pyrimidine rings can be modified through various functional group interconversions and substitution reactions. rsc.orgumich.edu These transformations allow for the fine-tuning of the molecule's structure and properties.

One approach involves the radical substitution of hydrogen atoms on the pyrimidine ring with functional groups like hydroxyl (-OH) or amino (-NH₂). rsc.orguhmreactiondynamics.org For example, the functionalization of pyrimidine into uracil can occur through a sequence of radical OH-for-H substitution followed by a hydrogen shift to create the carbonyl moiety. uhmreactiondynamics.org Another common transformation is the conversion of the carbonyl groups at the C2 and C4 positions into amines or thiocarbonyls, which often requires initial activation of the carbonyl group. umich.edu Such methods provide access to a broad range of functionalized pyrimidines from common precursors.

Synthesis from 1,2,4-Triazin-3,5(2H,4H)-dione Derivatives

The ring transformation of 1,2,4-triazines into pyrimidines represents a viable, albeit less common, synthetic route. This approach typically involves the reaction of a 1,2,4-triazine (B1199460) derivative with a suitable reagent that facilitates the rearrangement of the heterocyclic core. For instance, 1,3-dimethyl-s-triazine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-azauracil, can be converted into pyrimidine derivatives. This transformation proceeds via a proposed mechanism involving a Michael addition of a nucleophile to the C6 position of the triazine ring, followed by cleavage of the N1-C6 bond and subsequent cyclization to form the pyrimidine ring with the elimination of a byproduct. While specific examples detailing the conversion of 1,2,4-triazin-3,5(2H,4H)-dione derivatives to pyrimidine-2,4-diones are not extensively detailed with a wide range of substrates, the principle of this ring transformation has been established.

Further research into inverse electron-demand Diels-Alder reactions of 1,2,3-triazines has also shown their potential for transformation into pyrimidine derivatives, suggesting that triazine scaffolds can serve as precursors to the pyrimidine ring system. researchgate.net

Catalytic Approaches in the Synthesis of Pyrimidine-2,4-dione Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrimidine-2,4-dione derivatives has benefited significantly from these advancements, with both organocatalysis and metal-catalyzed reactions playing crucial roles.

Organocatalysis and Metal-Catalyzed Syntheses

Organocatalysis offers a metal-free alternative for the synthesis of pyrimidine derivatives. While specific applications to this compound are not documented, organocatalysts are used in related multicomponent reactions to construct the pyrimidine core. For example, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, can be efficiently catalyzed by various organocatalysts, demonstrating the potential of this approach in pyrimidine synthesis.

Metal-catalyzed cross-coupling reactions are particularly valuable for introducing substituents onto the pyrimidine ring. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are widely employed to form carbon-carbon bonds at various positions of the pyrimidine core. researchgate.netresearchgate.net For instance, the synthesis of 6-aryl-2,4-diaminopyrimidines has been achieved through palladium-catalyzed Suzuki cross-coupling of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids. researchgate.net Iron-catalyzed cyclization reactions have also been developed for the synthesis of pyrimidine compounds. nih.gov These methods highlight the potential for introducing a benzyl group or other substituents at specific positions on a pre-existing pyrimidine-2,4-dione scaffold.

The synthesis of a close analogue, 1-benzyl-6-chlorouracil, has been reported. This synthesis involves the N-benzylation of 6-chlorouracil using benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). clockss.orgrdd.edu.iq While this demonstrates N1-benzylation, selective N3-benzylation would require different reaction conditions or the use of protecting groups.

Table 1: Examples of Catalytic Syntheses of Pyrimidine-2,4-dione Analogues

| Product | Starting Materials | Catalyst/Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-6-chlorouracil | 6-Chlorouracil, Benzyl chloride | K₂CO₃ | DMSO | 74 | clockss.org |

| 6-Aryl-2,4-diaminopyrimidines | 6-Chloro-2,4-diaminopyrimidine, Aryl boronic acids | Pd(PPh₃)₄ | Not specified | Moderate | researchgate.net |

| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Alkynylated uracils, Anilines | Pd(OAc)₂, DPEphos, K₃PO₄ | DMA | Moderate to good | nih.gov |

Solvent-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, solvent-free and environmentally benign methods for the synthesis of pyrimidine-2,4-dione derivatives have been developed. These methods often involve microwave irradiation or grinding techniques, which can lead to shorter reaction times, higher yields, and reduced waste. actascientific.com

Solvent-free Biginelli-type reactions catalyzed by zinc chloride have been reported for the synthesis of dihydropyrimidinones in high yields. semanticscholar.org This approach avoids the use of volatile and often toxic organic solvents. Similarly, one-pot syntheses of pyrimidine derivatives under solvent-free conditions have been achieved using various catalysts. researchgate.net

The synthesis of N-substituted uracil analogs, including N-benzylated derivatives of 6-chlorouracil, has been accomplished under catalyst-free conditions in DMF, which, while not entirely solvent-free, represents a simplification of the synthetic procedure. actascientific.com Another approach involves the reaction of 6-chlorouracil with benzyl halides in the presence of a base like diisopropylethylamine in DMF. actascientific.com

Table 2: Examples of Solvent-Free and Green Syntheses of Pyrimidine-2,4-dione Analogues

| Product | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzylated 6-chlorouracil | 6-Chlorouracil, Benzyl halide | Diisopropylethylamine, DMF, rt, 8h | 89 | actascientific.com |

| Dihydropyrimidinones | Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | ZnCl₂, 80 °C, solvent-free | High | semanticscholar.org |

| Dihydropyrimidinones | Ethyl acetoacetate, Benzaldehyde, Urea | Heat, solvent-free | Not specified | orientjchem.org |

Electrophilic and Nucleophilic Reactions of the Pyrimidine Nucleus

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms and two carbonyl groups. This electronic nature primarily dictates its reactivity. The C-5 position, situated between the two nitrogen atoms and adjacent to the chlorine-bearing carbon, is the most susceptible site for nucleophilic attack.

Enzymatic reactions have demonstrated this principle, where an active site cysteine can act as a nucleophile, adding to the C-6 position of a pyrimidine ring and thereby activating the C-5 position for subsequent reactions like methylation. umich.edu In non-enzymatic contexts, the C5-C6 double bond can act as a Michael acceptor. It can also participate in [3+2] dipolar cycloaddition reactions with reagents like nitrile oxides, although this reactivity can be influenced by the substituents present on the ring. clockss.org

Electrophilic substitution on the pyrimidine nucleus itself is generally difficult due to its electron-poor character. Reactions typically require highly activating groups on the ring, which are absent in this case. Instead, electrophilic attack is far more likely to occur on the appended benzyl group.

Reactions Involving the Benzyl Substituent

The benzyl group attached at the N-3 position offers several avenues for chemical modification, distinct from the pyrimidine core. The reactivity of this group is primarily centered on the benzylic position (the -CH2- group) and the aromatic phenyl ring.

Reactions at the Benzylic Position: The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. wikipedia.orgkhanacademy.org This enhanced reactivity allows for selective transformations under specific conditions. wikipedia.org

Free-Radical Halogenation: Using reagents like N-Bromosuccinimide (NBS) under radical initiation conditions can introduce a halogen, typically bromine, at the benzylic carbon.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or concentrated nitric acid, can oxidize the benzylic methylene group completely to a carboxylic acid, cleaving the benzyl group and likely leading to the formation of 3-carboxy-6-chloro-1H-pyrimidine-2,4-dione under harsh conditions. wikipedia.org Milder, more selective reagents can convert the methylene group into a carbonyl (ketone). wikipedia.org

Reactions on the Aromatic Ring: The phenyl ring of the benzyl group can undergo classical electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Since the alkyl group is a weak ortho-, para-director, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would yield a mixture of ortho- and para-substituted products on the phenyl ring, leaving the pyrimidine core intact. libretexts.org

Transformations of the Chlorine Atom

The chlorine atom at the C-6 position is the most reactive site on the pyrimidine nucleus for nucleophilic aromatic substitution (SNAr). beilstein-journals.org The electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups activates the C-6 position towards attack by nucleophiles. This allows for the displacement of the chloride ion by a wide variety of nucleophiles, making it a key site for molecular diversification.

A notable example is the reaction of 1-benzyl-6-chlorouracil with primary amines, which proceeds readily to displace the chlorine and form 6-amino-1-benzyluracil (B15025) derivatives. researchgate.net This reaction is fundamental for building more complex fused heterocyclic systems.

| Nucleophile | Reagent Example | Product Type |

| Amines | Primary or Secondary Amines (e.g., R-NH2) | 6-Amino-3-benzyl-1H-pyrimidine-2,4-dione |

| Thiols | Alkanethiols (e.g., R-SH) | 6-(Alkylthio)-3-benzyl-1H-pyrimidine-2,4-dione |

| Azide | Sodium Azide (NaN3) | 6-Azido-3-benzyl-1H-pyrimidine-2,4-dione |

| Hydrazine | Hydrazine Hydrate (N2H4·H2O) | 3-Benzyl-6-hydrazinyl-1H-pyrimidine-2,4-dione |

These substitution reactions are foundational for subsequent cyclization and annulation strategies. For instance, the introduction of a hydrazinyl group at C-6 is a key step in the synthesis of fused wikipedia.orgwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidine systems. beilstein-journals.org

Annulation Reactions Leading to Fused Pyrimidine Systems

The strategic functionalization of this compound serves as an entry point for constructing fused bicyclic and tricyclic heterocyclic systems. A well-documented pathway involves the initial substitution of the C-6 chlorine, followed by a series of transformations on the newly introduced substituent to facilitate ring closure.

One such synthetic route leads to the formation of xanthine (B1682287) analogues. The process begins with the nucleophilic substitution of the chlorine atom by a primary amine. researchgate.net The resulting 6-aminouracil (B15529) derivative undergoes nitrosation at the C-5 position, followed by reduction of the nitroso group to an amine. Subsequent formylation of this new amino group and a final dehydro-cyclization step yields the fused xanthine ring system. researchgate.net

Another approach to fused systems involves the reaction of related N-benzyl pyrimidine diones with reagents like malononitrile, which can lead to the formation of pyrano[2,3-d]pyrimidine derivatives through Michael addition followed by intramolecular cyclization. semanticscholar.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The C-6 chlorine atom of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has become a routine and versatile method for introducing aryl and heteroaryl substituents at this position.

The general mechanism involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with an organoboron reagent (like a boronic acid or its ester) in the presence of a base, and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields. Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate these couplings with less reactive aryl chlorides.

| Aryl Boronic Acid (Ar-B(OH)2) | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 3-Benzyl-6-phenyl-1H-pyrimidine-2,4-dione |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/Water | 3-Benzyl-6-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |

| Thiophen-2-ylboronic acid | Buchwald Precatalyst | K3PO4 | Toluene | 3-Benzyl-6-(thiophen-2-yl)-1H-pyrimidine-2,4-dione |

| Pyridin-3-ylboronic acid | Pd(OAc)2 / SPhos | Cs2CO3 | 1,4-Dioxane | 3-Benzyl-6-(pyridin-3-yl)-1H-pyrimidine-2,4-dione |

This methodology provides a robust and modular approach to synthesizing a wide array of 6-aryl and 6-heteroaryl pyrimidinedione derivatives, which are of significant interest in medicinal chemistry.

Ring-Opening and Rearrangement Processes of Fused Pyrimidine Scaffolds

Fused pyrimidine systems, often synthesized from this compound as a starting material, can undergo further skeletal transformations such as ring-opening and rearrangement reactions. The Dimroth rearrangement is a prominent example observed in certain fused nitrogen-containing heterocycles. wikipedia.orgnih.gov

This rearrangement is particularly relevant for wikipedia.orgwikipedia.orgbenthamscience.comtriazolo[4,3-c]pyrimidines, which can be synthesized from 6-hydrazinylpyrimidine precursors. beilstein-journals.org Under acidic, basic, or thermal conditions, these kinetically favored products can rearrange to their more thermodynamically stable wikipedia.orgwikipedia.orgbenthamscience.comtriazolo[1,5-c]pyrimidine isomers. benthamscience.combeilstein-journals.org The accepted mechanism involves a ring-opening of the pyrimidine moiety, rotation around a C-N bond, and subsequent ring-closure to form the rearranged isomer. wikipedia.orgbeilstein-journals.org

The propensity for this rearrangement is influenced by factors such as pH and the nature of substituents on the rings. benthamscience.comnih.gov This process effectively results in the migration of a ring atom, providing a pathway to an alternative, often more stable, heterocyclic core. In some cases, the pyrimidine ring itself can be opened hydrolytically under harsh basic or acidic conditions, leading to acyclic intermediates. nih.gov

Detailed Spectroscopic and Structural Analysis of this compound

A thorough review of available scientific literature and chemical databases indicates a significant lack of specific experimental data for the compound This compound . While extensive research exists for related pyrimidine-2,4-dione derivatives, including isomers and analogues with different substituents, the detailed spectroscopic and crystallographic characterization for this particular molecule is not publicly documented.

The search for experimental findings, including Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption data, mass spectrometry fragmentation patterns, and X-ray crystallography structures, did not yield specific results for the 3-benzyl isomer. For instance, studies on compounds like 1-benzyl-6-chlorouracil and 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione provide valuable insights into the general characteristics of the chloropyrimidinedione scaffold, but this information cannot be directly extrapolated to the 3-benzyl isomer due to the significant influence of substituent positioning on spectroscopic and structural properties. clockss.orgresearchgate.net

Given the strict requirement for scientifically accurate and specific data for "this compound," and the absence of such data in the public domain, it is not possible to provide a detailed analysis for the requested sections and subsections. The generation of data tables and in-depth discussion on its molecular architecture, functional groups, fragmentation, and solid-state conformation would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is necessary to isolate or synthesize and subsequently characterize this compound to provide the specific data required for a comprehensive analysis as outlined.

Advanced Spectroscopic and Structural Elucidation of 3 Benzyl 6 Chloro 1h Pyrimidine 2,4 Dione

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone of chemical characterization, ensuring that the empirical formula of a synthesized compound aligns with its proposed molecular structure. For 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione, this analysis is crucial to confirm the successful incorporation of the benzyl (B1604629) group and the chloro substituent onto the pyrimidine-2,4-dione core, thereby validating the synthetic pathway.

The theoretical elemental composition is calculated from the molecular formula (C₁₁H₉ClN₂O₂) and the atomic weights of the constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). The molecular weight of the compound is 252.66 g/mol .

Detailed Research Findings

While extensive spectroscopic data is available for various pyrimidine (B1678525) derivatives, specific experimental elemental analysis results for this compound are not widely reported in peer-reviewed literature. However, the standard for newly synthesized compounds is to provide a comparison between the theoretically calculated elemental percentages and the experimentally determined values.

The expected percentages for each element are as follows:

Carbon (C): 52.29%

Hydrogen (H): 3.59%

Chlorine (Cl): 14.03%

Nitrogen (N): 11.09%

Oxygen (O): 12.66%

In a typical experimental procedure, these values would be obtained through combustion analysis for carbon, hydrogen, and nitrogen. The results are generally considered acceptable if the experimental "found" values are within ±0.4% of the "calculated" theoretical values, which confirms the purity and the assigned structure of the compound. For instance, in the characterization of the isomeric compound 1-benzyl-6-chlorouracil, which shares the same molecular formula, such analytical techniques were pivotal in confirming its structure.

The comparison is presented in the data table below, which remains a standard for the stoichiometric verification of this and related heterocyclic compounds.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Calculated Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 52.29 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.59 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.03 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.66 |

| Total | 252.658 | 100.00 |

Theoretical and Computational Investigations of 3 Benzyl 6 Chloro 1h Pyrimidine 2,4 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems. For 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione, DFT calculations offer a detailed picture of its geometric and electronic properties.

Geometry Optimization and Vibrational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. Following geometry optimization, vibrational analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. This analysis also provides theoretical vibrational frequencies that can be correlated with experimental infrared and Raman spectra to validate the calculated structure.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations. Actual values would be dependent on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within the this compound molecule. wikipedia.org This method localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals. NBO analysis quantifies the delocalization of electron density between filled donor NBOs and empty acceptor NBOs, which is a measure of intramolecular charge transfer and hyperconjugative interactions. The stabilization energies associated with these interactions provide insight into the stability of the molecule and the nature of its chemical bonds. wikipedia.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound. These methods can simulate the molecule's movement and interactions over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. While specific simulation studies on this compound are not widely available, these approaches are generally used to explore potential binding modes in receptor pockets or to understand its behavior in different environments.

Intermolecular Interactions and Supramolecular Assemblies

The way molecules of this compound interact with each other in the solid state is crucial for determining its crystal structure and physical properties. These interactions lead to the formation of supramolecular assemblies.

Hydrogen Bonding Networks in Crystal Structures

In the crystalline state, molecules of pyrimidine (B1678525) derivatives are often held together by a network of intermolecular hydrogen bonds. For pyrimidine-2,4-dione systems, the N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms serve as acceptors. In the case of this compound, the N1-H group can form hydrogen bonds with the C2=O or C4=O groups of neighboring molecules.

Pi-Pi Stacking Interactions and Aromatic Stacking

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. In the context of this compound, both the pyrimidine and the benzyl (B1604629) rings are aromatic, making them capable of engaging in such interactions. These interactions play a crucial role in the stabilization of the crystal structure of many organic compounds.

| Interacting Rings | Centroid-Centroid Distance (Å) | Arrangement | Reference |

|---|---|---|---|

| Pyrimidine-dione Rings | 3.6465 (10) | Head-to-tail | researchgate.netnih.govnih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It provides a graphical representation of the regions of close contact between molecules and allows for the decomposition of the crystal packing into contributions from different types of intermolecular interactions.

A Hirshfeld surface analysis for this compound would provide detailed quantitative information about the various intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces. Although a specific study on this compound is not available, an analysis of a related compound, 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, offers a relevant example of the insights that can be gained. nih.govresearchgate.net

For this related dichlorinated pyrimidine derivative, Hirshfeld surface analysis revealed the following contributions to the crystal packing:

| Intermolecular Contact | Contribution (%) | Reference |

|---|---|---|

| O···H/H···O | 35.8 | nih.govresearchgate.net |

| Cl···Cl | 19.6 | nih.govresearchgate.net |

| Cl···H/H···Cl | 17.0 | nih.govresearchgate.net |

| H···H | 8.3 | nih.govresearchgate.net |

| C···O/O···C | 4.3 | nih.govresearchgate.net |

| Cl···O/O···Cl | 4.2 | nih.govresearchgate.net |

| O···O | 4.1 | nih.govresearchgate.net |

In the case of this compound, one would expect to see significant contributions from C-H···O and N-H···O hydrogen bonds, as well as contacts involving the chlorine atom (Cl···H and Cl···Cl). The presence of the large benzyl group would likely lead to a notable percentage of C···H/H···C and H···H contacts, reflecting the importance of van der Waals forces in the crystal packing. Furthermore, C···C contacts would quantify the contribution of the π-π stacking interactions discussed in the previous section.

Predictive Computational Chemistry for Reaction Pathways

Predictive computational chemistry has emerged as a vital tool for understanding and predicting the reaction pathways of organic molecules. Techniques such as density functional theory (DFT) can be employed to model reaction mechanisms, calculate activation energies, and predict the feasibility of different synthetic routes.

For a molecule like this compound, computational methods can be used to investigate its synthesis and potential reactions. For instance, the synthesis of pyrimidine-2,4-dione derivatives often involves the cyclization of appropriate precursors. Computational models can elucidate the mechanism of this cyclization, identify key transition states, and predict the most favorable reaction conditions.

While specific computational studies on the reaction pathways of this compound are not detailed in the provided search results, the general approach can be outlined. A proposed reaction mechanism for the synthesis of a related compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, involves a Pd-catalyzed carbonylation followed by a chemo-selective acylation and subsequent cyclization. mdpi.com A computational investigation of such a pathway would involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of the reactants, intermediates, and products.

Transition State Searching: Identifying the transition state structures connecting the reactants, intermediates, and products along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition states connect the correct reactants and products.

By performing these calculations, a detailed energy profile of the reaction pathway can be constructed, providing valuable insights into the reaction kinetics and thermodynamics. This information can guide the optimization of existing synthetic methods or the design of novel, more efficient routes to this compound and its derivatives.

Future Research Directions and Applications of Pyrimidine 2,4 Dione Scaffolds in Chemical Science

Scaffold Design for Novel Chemical Libraries

The pyrimidine-2,4-dione framework is an ideal modular scaffold for generating large and diverse chemical libraries for drug discovery and high-throughput screening. nih.gov Its synthetic versatility facilitates the generation of numerous derivatives, which is crucial for exploring a wide range of biological targets. core.ac.uk Future efforts in this area are focused on creating more sophisticated and diverse libraries to identify highly potent and selective molecules.

One of the key strategies is the use of the pyrimidine-2,4-dione core in DNA-Encoded Libraries (DELs). nih.gov This technology allows for the synthesis and screening of libraries containing millions or even billions of unique compounds, where each molecule is tagged with a unique DNA barcode for identification. nih.gov The robust chemistry of the pyrimidine (B1678525) scaffold, including its amenability to sequential substitution reactions, makes it highly suitable for the split-and-pool synthesis strategy used in DEL construction. nih.gov

Researchers are designing pyrimidine reagents with distinct reactive groups at various positions (e.g., 2,4,6-trichloropyrimidine) to allow for controlled, sequential reactions with different sets of building blocks. nih.gov This approach enables the creation of libraries with immense structural diversity and varied substituent orientations, which is critical for exploring the complex binding pockets of biological targets like kinases and epigenetic reader domains. nih.govnih.gov The development of these focused libraries is expected to accelerate the discovery of novel therapeutic agents for a wide range of diseases, from cancer to inflammatory conditions. nih.govnih.gov

Exploration in Materials Science for Functional Molecules (e.g., Nonlinear Optical Materials)

Beyond its traditional role in medicinal chemistry, the pyrimidine-2,4-dione scaffold is emerging as a valuable building block for functional materials. rsc.org A particularly promising area of exploration is in the field of nonlinear optical (NLO) materials, which are critical for applications in photonics, optical data processing, and optoelectronics. rsc.org

The pyrimidine ring possesses an inherently π-deficient and electron-withdrawing nature, combined with aromatic and coplanar characteristics. rsc.orgrsc.org These features make it an excellent component for creating "push-pull" molecules, where electron-donating and electron-accepting groups are strategically placed to enhance NLO properties. researchgate.net The interest in pyrimidine-based NLO chromophores has grown significantly, with research focusing on applications like second harmonic generation and two-photon absorption. researchgate.net

Future research will involve the synthesis and characterization of novel pyrimidine derivatives with tailored photophysical properties. rsc.org Computational analysis using quantum mechanical calculations is becoming crucial for predicting the NLO behavior of new molecules before their synthesis, thereby guiding the design of materials with enhanced performance. rsc.orgresearchgate.net The ability to fine-tune the electronic properties of the pyrimidine core through chemical modification offers a pathway to developing advanced materials for next-generation optical technologies. rsc.org

Development of New Synthetic Methodologies Utilizing the Pyrimidine-2,4-dione Core

The continued importance of pyrimidine-2,4-diones in various scientific fields drives the need for new and efficient synthetic methods. core.ac.uk While classical syntheses exist, future research is focused on developing more sustainable, efficient, and versatile methodologies to access structurally complex and diverse derivatives.

A major trend is the increasing use of multicomponent reactions (MCRs). nih.gov MCRs allow for the construction of complex molecules, such as fused pyrano[2,3-d]pyrimidine diones, in a single step from simple starting materials like barbituric acid, aldehydes, and malononitrile. nih.gov These methods are often more atom-economical and environmentally friendly than traditional multi-step syntheses. The development of novel catalysts, including nanocatalysts, is a key aspect of improving the efficiency and applicability of these reactions, often enabling them to proceed under solvent-free conditions. nih.gov

Furthermore, innovative strategies like inverse electron demand Diels-Alder (IEDDA) reactions are being employed to create highly functionalized pyrimidine derivatives. rsc.org Research is also directed towards regioselective functionalization, which allows chemists to precisely modify specific positions on the pyrimidine ring to fine-tune the properties of the final compound. rsc.org These advanced synthetic tools are essential for building the complex molecular architectures required for novel drugs and materials.

Advanced Mechanistic Studies of Pyrimidine-2,4-dione Reactivity

A deeper understanding of the reactivity of the pyrimidine-2,4-dione core is fundamental to controlling its chemical transformations and predicting the properties of its derivatives. Future research will increasingly focus on advanced mechanistic studies to elucidate reaction pathways and intermediates. This knowledge is critical for optimizing reaction conditions and designing more rational synthetic routes.

Structure-activity relationship (SAR) studies are a cornerstone of this effort, particularly in medicinal chemistry. nih.govcornell.edu By systematically modifying the substituents on the pyrimidine-2,4-dione scaffold and evaluating the corresponding changes in biological activity, researchers can build detailed models of how these molecules interact with their biological targets. nih.govrsc.org For instance, SAR studies have been crucial in developing potent inhibitors of enzymes like PARP-1 and receptors such as the P2X7 receptor. nih.govrsc.org These studies reveal which functional groups are essential for binding and activity, guiding the design of more effective and selective therapeutic agents. rsc.org Understanding the reactivity of different positions on the ring—for example, the relative susceptibility of chloro-substituents at the C2, C4, and C6 positions to nucleophilic substitution—is key to achieving desired molecular designs. nih.gov

Collaborative Research at the Interface of Synthetic and Theoretical Chemistry

The synergy between experimental synthetic chemistry and theoretical computational chemistry is poised to drive significant advances in the field of pyrimidine-2,4-dione research. mdpi.com This collaborative approach allows for a powerful cycle of design, synthesis, and testing that is far more efficient than traditional, trial-and-error methods.

Computational tools, particularly molecular docking, are instrumental in modern drug design. rsc.orgijpsjournal.com These methods allow scientists to model the interactions between a potential drug molecule and its protein target at the atomic level. nih.gov By simulating how different pyrimidine-2,4-dione derivatives fit into the binding site of an enzyme or receptor, researchers can predict their potential efficacy and selectivity before they are ever synthesized in a lab. rsc.orgmdpi.com This in-silico screening helps to prioritize the most promising candidates for synthesis, saving significant time and resources.

Furthermore, computational studies are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, providing an early assessment of a compound's drug-like potential. nih.gov As computational models become more accurate and powerful, this interplay between theoretical prediction and practical synthesis will continue to accelerate the discovery and development of new pyrimidine-2,4-dione-based therapeutics and functional materials. mdpi.com

Data Tables

Table 1: Selected Applications of Pyrimidine-2,4-dione Derivatives

| Derivative Class | Application Area | Example Target/Activity |

|---|---|---|

| Pyrano[2,3-d]pyrimidines | Anticancer | PARP-1 Inhibition rsc.org |

| Isoxazolidinyl pyrimidines | Antiviral | HIV Reverse Transcriptase (RT) Inhibition mdpi.comnih.gov |

| Piperazine-substituted pyrimidines | Anti-inflammatory | P2X7 Receptor Antagonism nih.gov |

| Fused Pteridines | Anticancer | Dual BRD4/PLK1 Inhibition nih.gov |

| 1,3-Diphenylpyrimidines | Anticancer | Induction of Apoptosis via ROS Production rsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione |

| Pyrano[2,3-d]pyrimidine dione (B5365651) |

| 2,4,6-trichloropyrimidine (B138864) |

| Pteridine |

| Barbituric acid |

常见问题

Q. What are the standard synthetic routes for 3-benzyl-6-chloro-1H-pyrimidine-2,4-dione?

The compound can be synthesized via alkylation of a pyrimidine core with benzyl chlorides. For example, potassium carbonate in DMF is commonly used to promote the reaction, followed by crystallization for purification. Optimization of reaction time (6–12 hours) and temperature (60–80°C) is critical to achieve yields >70% . A related method involves coupling diarylidenketones with aminopyrazoles to form pyrimidine derivatives, as seen in analogous syntheses .

Q. Which spectroscopic techniques are essential for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the benzyl and chloro substituents. For instance, the ¹H-NMR spectrum typically shows a singlet for the benzyl methylene group (~δ 4.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 291) and fragmentation patterns, while IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) . X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, structurally similar pyrimidines (e.g., 6-amino-1-benzyl derivatives) are classified as low hazard under OSHA standards. Standard lab practices—gloves, goggles, and fume hoods—should be followed. Waste disposal must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can the alkylation step introducing the benzyl group be optimized to minimize side products?

Side reactions, such as over-alkylation or solvent decomposition, can be mitigated by using anhydrous DMF and controlled benzyl chloride addition. Catalytic iodide (e.g., KI) may enhance reactivity. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals helps terminate the reaction at optimal conversion (~85%) . Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity .

Q. What strategies address low yields in halogenated pyrimidine syntheses?

Low yields often stem from competing hydrolysis of the chloro substituent. Using inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) suppresses hydrolysis. Alternatively, introducing protecting groups (e.g., methoxymethyl) at reactive sites prior to chlorination can stabilize intermediates . Post-synthetic halogen exchange (e.g., Finkelstein reaction) may also improve yield .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks into singlets, confirming conformational exchange. For persistent ambiguities, 2D NMR techniques (COSY, HSQC) or X-ray crystallography provide definitive structural assignments .

Q. What functionalization strategies enhance the bioactivity of the 3-benzyl moiety?

Substituent effects on bioactivity can be explored by replacing the benzyl group with electron-withdrawing (e.g., 4-nitrobenzyl) or donating (e.g., 4-methoxybenzyl) variants. Alternatively, introducing heterocyclic rings (e.g., thiazole) via Suzuki-Miyaura coupling or click chemistry may improve binding affinity to biological targets .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Trace impurities from incomplete alkylation or residual solvents (DMF, K₂CO₃) complicate purity analysis. High-performance liquid chromatography (HPLC) with a C18 column (ACN:H₂O gradient) resolves these impurities. Combining elemental analysis (C, H, N) with differential scanning calorimetry (DSC) ensures >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。